2-Bromo-4-iodo-1-isobutoxybenzene
Description
2-Bromo-4-iodo-1-isobutoxybenzene (C₁₀H₁₁BrIO) is a halogenated aromatic compound featuring bromine and iodine substituents at the 2- and 4-positions, respectively, and an isobutoxy group at the 1-position. Its molecular weight is 367.02 g/mol, and it is typically synthesized via nucleophilic substitution or Ullmann-type coupling reactions. The compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-bromo-4-iodo-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrIO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQDLBHBKANPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-isobutoxybenzene typically involves the bromination and iodination of a benzene derivative followed by the introduction of the isobutoxy group. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring under controlled conditions. The isobutoxy group can be introduced via a nucleophilic substitution reaction using an appropriate alkoxide.
Industrial Production Methods
Industrial production of 2-Bromo-4-iodo-1-isobutoxybenzene may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1-isobutoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2, I2) and nitrating agents (HNO3) are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like K2CO3 are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Scientific Research Applications
2-Bromo-4-iodo-1-isobutoxybenzene has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Medicine: It may serve as a precursor in the synthesis of drugs or as a probe in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-Bromo-4-iodo-1-isobutoxybenzene exerts its effects depends on the specific reaction or application. In coupling reactions, the compound typically undergoes oxidative addition, transmetalation, and reductive elimination steps when using palladium catalysts . The molecular targets and pathways involved can vary widely depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkoxy/Amino Substituents
The structural and functional diversity of halogenated benzene derivatives is illustrated below:
Physicochemical Properties
- Solubility: The isobutoxy group in 2-Bromo-4-iodo-1-isobutoxybenzene increases lipophilicity, enhancing solubility in non-polar solvents (e.g., THF, DCM) compared to 4-Bromo-1,2-diaminobenzene, which is water-soluble due to its amino groups .
- Thermal Stability : Iodine’s weaker C-I bond reduces thermal stability relative to brominated analogues like 1-bromo-2-iodobenzene.
Reactivity in Organic Reactions
- Cross-Coupling : The iodine substituent in 2-Bromo-4-iodo-1-isobutoxybenzene undergoes oxidative addition faster than bromine in Pd-catalyzed reactions. However, steric hindrance from the isobutoxy group slows kinetics compared to 4-Iodo-1-methoxybenzene .
- Electrophilic Substitution: Electron-donating isobutoxy groups direct electrophiles to the para position, contrasting with 4-Bromo-1,2-diaminobenzene, where amino groups activate ortho/para positions .
Research Findings
- A 2023 study demonstrated that iodine in 2-Bromo-4-iodo-1-isobutoxybenzene achieves >90% conversion in Suzuki couplings at 25°C, while bromine requires 80°C .
- Comparative DFT calculations revealed that the isobutoxy group raises the energy barrier for Pd insertion by 15 kJ/mol relative to methoxy analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
